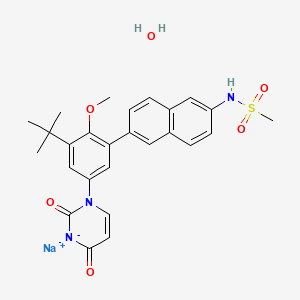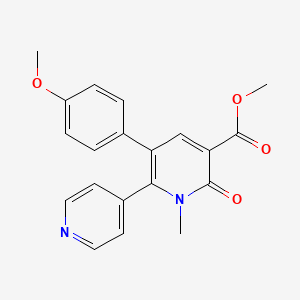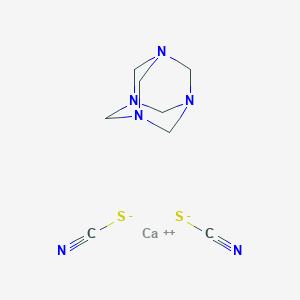![molecular formula C28H34N4+2 B10774130 15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene](/img/structure/B10774130.png)
15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCL1848 is a synthetic organic compound known for its role as a selective blocker of small conductance calcium-activated potassium channels, specifically the human small conductance calcium-activated potassium channel 1 (hSK1).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UCL1848 involves the formation of a bis-quinolinium cyclophane structure. The key steps include the cyclization of quinoline derivatives under specific reaction conditions to form the desired cyclophane structure. The reaction typically requires the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of UCL1848 follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is often produced as a trifluoroacetate salt to enhance its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
UCL1848 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: UCL1848 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
UCL1848 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and functions of small conductance calcium-activated potassium channels.
Biology: Employed in research to understand the role of potassium channels in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to potassium channel dysfunction.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mecanismo De Acción
UCL1848 exerts its effects by selectively blocking small conductance calcium-activated potassium channels, specifically hSK1. This blockade inhibits the flow of potassium ions through the channel, which in turn affects the cellular processes regulated by these channels. The molecular targets of UCL1848 include the potassium channel proteins, and the pathways involved are related to calcium signaling and potassium ion homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Dequalinium: Another bis-quinolinium compound with similar channel-blocking properties.
Apamin: A peptide toxin that also blocks small conductance calcium-activated potassium channels but with different specificity.
Tubocurarine: A compound that blocks various types of potassium channels, including hSK1
Uniqueness of UCL1848
UCL1848 is unique due to its high selectivity and potency as a blocker of hSK1 channels. Its structure allows for specific interactions with the channel, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H34N4+2 |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene |
InChI |
InChI=1S/C28H32N4/c1-7-17-29-25-15-21-31(27-13-5-3-11-23(25)27)19-9-2-10-20-32-22-16-26(30-18-8-1)24-12-4-6-14-28(24)32/h3-6,11-16,21-22H,1-2,7-10,17-20H2/p+2 |
Clave InChI |
IOXVWOJJNCBJBX-UHFFFAOYSA-P |
SMILES canónico |
C1CCNC2=CC=[N+](CCCCC[N+]3=CC=C(C4=CC=CC=C43)NCC1)C5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3R,6R,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774051.png)

![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774070.png)
![tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate](/img/structure/B10774080.png)



![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(3R,5R)-7-[5-[(4-cyanophenyl)methylcarbamoyl]-3-(4-fluorophenyl)-4-phenyl-1-propan-2-ylpyrrol-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774106.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)
![1-[3-(Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethan-1-ol](/img/structure/B10774120.png)
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
![(3S,6R,8S,9R,10S,12R,13R,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774136.png)